Tosyl-D-proline

Vue d'ensemble

Description

Ces composés sont caractérisés par la présence d'un groupe sulfonamide qui est N,N-disubstitué . Tosyl-D-Proline est un dérivé de la proline, un acide aminé, et est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Tosyl-D-Proline implique généralement la réaction de la D-proline avec le chlorure de p-toluènesulfonyle en présence d'une base telle que la triéthylamine. La réaction est réalisée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Le Tosyl-D-Proline subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé à l'aide de réactifs comme le permanganate de potassium (KMnO₄) ou le tétroxyde d'osmium (OsO₄).

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'hydrogène gazeux (H₂) en présence d'un catalyseur au nickel (Ni) ou au rhodium (Rh).

Réactifs et Conditions Communs :

Oxydation : KMnO₄, OsO₄

Réduction : H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

Substitution : Divers nucléophiles comme RLi, RMgX, RCuLi

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

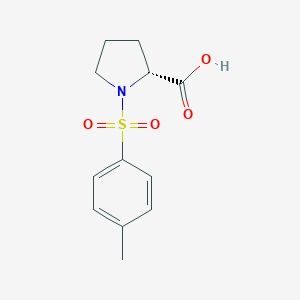

Tosyl-D-proline is characterized by the presence of a tosyl group attached to the nitrogen of the proline structure. Its molecular formula is with a molecular weight of 269.32 g/mol. The compound is notable for its chiral properties, making it valuable in asymmetric synthesis.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry for drug development, where chirality can significantly affect a drug's efficacy and safety profile .

Peptide Synthesis

The compound is utilized in peptide synthesis to create specific sequences that can lead to novel therapeutic agents. Its ability to stabilize certain configurations during the synthesis process enhances the yield and purity of peptide products .

Biocatalysis

In biocatalysis, this compound acts as a catalyst, improving reaction rates and selectivity. This role is essential in green chemistry applications, where environmentally friendly processes are prioritized .

Drug Development

This compound's unique properties allow for modifications of drug candidates, enhancing their efficacy while reducing side effects. It has been investigated for its potential as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis, which could lead to applications in cancer therapy .

Research in Neuroscience

Recent studies have explored the effects of this compound on neurological pathways, providing insights into potential treatments for neurological disorders .

Case Study 1: Synthesis of Proline-Derived Vicinal Amino Alcohols

A study demonstrated the highly diastereoselective Grignard addition to N-tosyl-l-prolinal, yielding proline-derived vicinal amino alcohols with high selectivity. The methodology was similarly applicable using N-tosyl-D-prolinal, showcasing its versatility in synthesizing medicinally important compounds .

Case Study 2: Inhibition of Thymidylate Synthase

Research indicated that this compound acts as a competitive inhibitor of thymidylate synthase with an inhibition constant around 1.1 ± 0.25 mM. This property suggests its potential use in developing antitumor agents by disrupting DNA synthesis in rapidly dividing cancer cells .

Mécanisme D'action

The mechanism of action of Tosyl-D-Proline involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

N,N-disubstituted p-toluenesulfonamides: These compounds share the sulfonamide moiety with Tosyl-D-Proline but differ in their substituents.

Proline Derivatives: Compounds like N-tosyl-L-proline and N-tosyl-D-prolinyl-amino-ethanethiol have similar structures but different functional groups

Uniqueness: this compound is unique due to its specific stereochemistry (D-configuration) and the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary .

Activité Biologique

Tosyl-D-proline (also known as N-tosyl-D-proline) is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to the nitrogen of the proline amino acid. This modification enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.

Research indicates that this compound acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant () for this compound has been determined to be approximately 1.1 ± 0.25 mM, indicating its moderate inhibitory effect on TS activity . The binding affinity is influenced by the presence of reducing agents, which can enhance the selection of this compound in enzymatic assays.

Biological Activity and Therapeutic Applications

- Antitumor Activity : Due to its role as an inhibitor of TS, this compound has potential applications in cancer therapy. TS is often overexpressed in tumor cells, and its inhibition can lead to reduced DNA synthesis and proliferation of cancer cells.

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity by interfering with viral replication mechanisms.

- Neuroprotective Effects : Some derivatives of proline have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity.

Table 1: Summary of Biological Activities of this compound Derivatives

Experimental Approaches

The biological activity of this compound has been evaluated using various experimental techniques:

- Enzymatic Assays : Used to determine the inhibition constants and mechanism of action.

- Cell Proliferation Assays : To assess antitumor effects in vitro.

- Molecular Docking Studies : To predict binding interactions with target enzymes.

Propriétés

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.